molecular formula C11H16ClNO2 B1377631 4-Amino-5-phenylpentanoic acid hydrochloride CAS No. 14293-05-1

4-Amino-5-phenylpentanoic acid hydrochloride

Cat. No.: B1377631
CAS No.: 14293-05-1
M. Wt: 229.7 g/mol
InChI Key: GRIVOFSSJJYJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-phenylpentanoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique properties and potential therapeutic benefits.

Biochemical Analysis

Biochemical Properties

4-Amino-5-phenylpentanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with aromatic-amino-acid aminotransferase, an enzyme involved in amino acid metabolism . This interaction is crucial for the compound’s role in biochemical pathways, as it facilitates the transfer of amino groups, thereby influencing the synthesis and degradation of amino acids.

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interact with GABA(B) receptors, mimicking the action of GABA and thereby modulating neurotransmission . This interaction can lead to changes in cell signaling pathways, affecting processes such as synaptic transmission and neuronal excitability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as GABA(B) receptors, and modulates their activity . This binding can result in the inhibition or activation of enzymes, leading to changes in gene expression and cellular function. The compound’s ability to cross the blood-brain barrier and interact with central nervous system receptors is particularly noteworthy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under inert atmosphere and room temperature conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have anxiolytic and nootropic effects, improving cognitive function and reducing anxiety . At higher doses, it can cause sedation, sleepiness, and other adverse effects . Understanding the dosage threshold is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aromatic-amino-acid aminotransferase, influencing the metabolism of amino acids . These interactions can affect metabolic flux and the levels of various metabolites, playing a role in the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s ability to cross the blood-brain barrier is particularly significant, allowing it to exert its effects on the central nervous system . Its distribution within tissues can influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It is directed to specific compartments or organelles within cells, where it can interact with target biomolecules. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-phenylpentanoic acid hydrochloride typically involves the reaction of 5-phenylvaleric acid with ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include controlled temperatures and inert atmospheres to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-phenylpentanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of 4-Amino-5-phenylpentanoic acid, which can have different functional groups attached to the phenyl ring or the amino group .

Scientific Research Applications

4-Amino-5-phenylpentanoic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Amino-5-phenylpentanoic acid hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its potential therapeutic benefits make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4-amino-5-phenylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIVOFSSJJYJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.